molecular formula C10H11ClFNO2 B2876520 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1989671-78-4

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2876520
CAS No.: 1989671-78-4
M. Wt: 231.65
InChI Key: XUSBHVZFHHEMBD-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.

    Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or carboxylating reagents like carbon monoxide in the presence of a catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or amines.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurological diseases.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, especially for its potential neuroprotective and anticancer properties.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the fluorine and carboxylic acid groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups instead of fluorine.

    7-Fluoro-1H-indole: A structurally related compound with a different core structure.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 7-position imparts unique electronic properties and enhances metabolic stability.

    Carboxylic Acid Group: The carboxylic acid group provides additional sites for interaction with biological targets, increasing the compound’s versatility in medicinal chemistry.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14;/h1-2,12H,3-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSBHVZFHHEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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